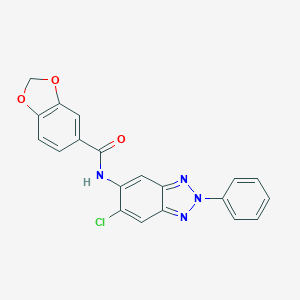![molecular formula C23H22N2O2 B244665 N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B244665.png)
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide, also known as BMD-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB signaling pathway. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to inhibit the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK signaling pathway. In addition, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of Akt, which is a key component of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and protection against oxidative stress. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to have neuroprotective effects, including the reduction of neuroinflammation and the protection of neurons against oxidative stress.
実験室実験の利点と制限
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has several advantages for lab experiments, including its high purity and yield, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, the development of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide derivatives with enhanced potency and selectivity could also be explored. Finally, the elucidation of the molecular targets of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
合成法
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. The synthesis process has been optimized to yield high purity and yield of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide.
科学的研究の応用
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-(4-benzamido-3-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-9-11-20(16(2)13-15)23(27)24-19-10-12-21(17(3)14-19)25-22(26)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,27)(H,25,26) |
InChIキー |
AUMMPCDMYRWKES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)